
tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular weight of 210.23 . It is a powder at room temperature . The IUPAC name for this compound is tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O3/c1-10(2,3)15-9(14)7-5-11-12(4)8(7)6-13/h5-6H,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.Chemical Reactions Analysis
While specific chemical reactions involving tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate are not available, pyrazole derivatives in general are known to undergo a variety of reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 210.23 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.Scientific Research Applications
Novel Synthesis of Pyrazole Derivatives
Bobko et al. (2012) developed a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the versatility of tert-butyl pyrazole derivatives in chemical synthesis. Their method features a selective Sandmeyer reaction, allowing for more efficient synthesis of these compounds than previously possible (Bobko, Kaura, Evans, & Su, 2012).
Hydrogen-Bonded Supramolecular Structures
Castillo et al. (2009) investigated several tert-butyl pyrazole analogs, revealing their ability to form varied hydrogen-bonded structures. These findings are important for understanding the molecular interactions and potential applications of these compounds in material science (Castillo, Abonía, Cobo, & Glidewell, 2009).
Synthesis of Pyrazole Piperidine Derivatives
Richter et al. (2009) described the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, demonstrating the compound's potential as an intermediate in the creation of more complex molecules (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Regioselectivity in Synthesis
Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting the importance of reaction media and conditions for achieving high regioselectivity, essential for designing specific molecules for targeted applications (Martins, Marzari, Frizzo, Zanatta, Buriol, Andrade, Zanatta, & Bonacorso, 2012).
Applications in Material Science
Synthesis and Characterization of Schiff Bases
Cuenú et al. (2019) performed both theoretical and experimental studies on new Schiff bases involving tert-butyl pyrazole derivatives. Their work provides insights into the molecular properties and potential applications of these compounds in materials science (Cuenú, Restrepo-Acevedo, Isabel-Murillo, Torres, Moreno-Fuquen, Abonía, Kennedy, Tenorio, & Lehmann, 2019).
Pyrazole Protection and Synthesis
Pollock and Cole (2014) explored the use of tert-butyl as a protecting group in pyrazole synthesis, providing valuable insights for chemists involved in the synthesis of complex organic molecules (Pollock & Cole, 2014).
Synthesis of Anticancer Drug Intermediates
Zhang et al. (2018) developed a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This underscores the role of tert-butyl pyrazole derivatives in pharmaceutical research (Zhang, Ye, Xu, & Xu, 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 5-formyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)8-5-7(6-13)12(4)11-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNCSHUEVCIWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C(=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)
![(Z)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B1383578.png)
![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1383579.png)
![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)
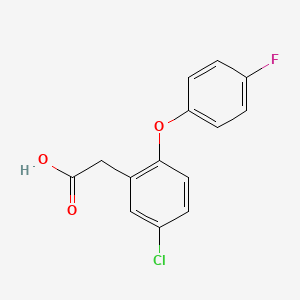
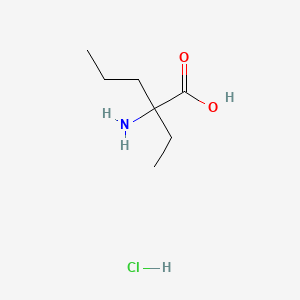
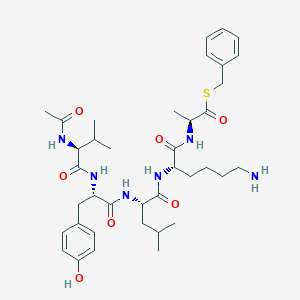
![Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B1383588.png)
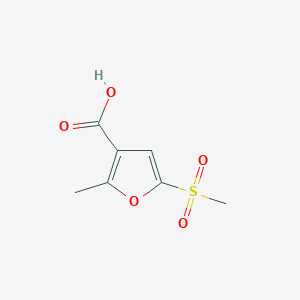
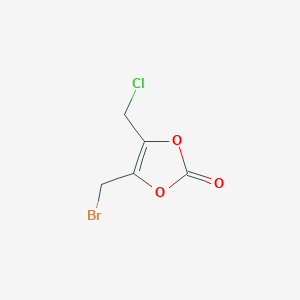
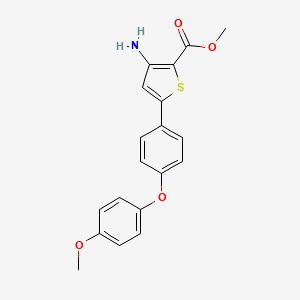
![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383592.png)

![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)